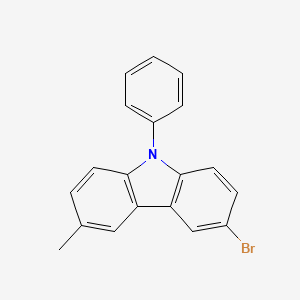

9H-Carbazole, 3-bromo-6-methyl-9-phenyl-

Descripción

Significance of Carbazole (B46965) Derivatives in Contemporary Organic Chemistry and Materials Science

Carbazole, a nitrogen-containing heterocyclic compound, and its derivatives are of paramount importance in modern organic chemistry and materials science. ossila.com Their rigid, planar structure, coupled with their inherent electron-donating nature, makes them exceptional candidates for a wide array of applications. nih.gov In the realm of materials science, carbazoles are particularly celebrated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters. ossila.com This is largely due to their excellent hole-transporting properties, high thermal stability, and high photoluminescence quantum yields. researchgate.net The ease with which the carbazole core can be functionalized at various positions allows for the fine-tuning of its electronic and photophysical properties, making it a versatile building block for tailor-made materials. nih.gov

Rationale for Strategic Multi-Site Functionalization of the Carbazole Core

The strategic functionalization of the carbazole core at multiple sites is a key strategy to modulate its properties for specific applications. The positions on the carbazole ring, namely the 3, 6, and 9 positions, are particularly amenable to substitution, allowing for the introduction of various functional groups that can significantly alter the molecule's electronic and physical characteristics.

The introduction of a bromo group, typically at the 3- or 6-position, serves as a versatile handle for further chemical transformations. The carbon-bromine bond can readily participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the attachment of a wide range of aryl or other functional groups. This post-functionalization capability is crucial for building more complex molecular architectures with tailored properties. nih.gov

The presence of a methyl group at the 6-position can influence the solubility and solid-state packing of the molecule. While it is a relatively simple alkyl group, it can impact the morphology of thin films, which is a critical factor in the performance of organic electronic devices.

The phenyl group at the 9-position (the nitrogen atom) plays a significant role in disrupting the planarity and intermolecular interactions of the carbazole units. This substitution can enhance the solubility of the compound and prevent the formation of undesirable aggregates (excimers), which can be detrimental to the efficiency of optoelectronic devices. chemicalbook.com The phenyl group's orientation relative to the carbazole plane can also influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's charge injection and transport properties.

Scope and Research Focus on 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- within Academic Inquiry

The specific compound 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- (CAS No. 1221237-81-5) represents a strategically designed molecule that combines the aforementioned functionalization benefits. bldpharm.com The bromo substituent at the 3-position provides a reactive site for further elaboration, the methyl group at the 6-position can enhance processability, and the phenyl group at the 9-position improves solubility and film-forming properties.

Academic research on this and structurally similar compounds is primarily focused on their potential as building blocks for advanced materials. The key areas of investigation include:

Synthesis of Novel Organic Semiconductors: Utilizing the bromo functionality for cross-coupling reactions to create larger conjugated systems for use in OLEDs and OPVs.

Development of Host Materials: The high triplet energy of the carbazole core makes its derivatives, including this one, promising candidates as host materials for blue phosphorescent OLEDs.

Investigation of Structure-Property Relationships: Studying how the specific substitution pattern of 3-bromo, 6-methyl, and 9-phenyl influences the photophysical and electrochemical properties of the carbazole unit.

While extensive research has been conducted on various substituted carbazoles, detailed studies specifically on 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- are still emerging. The following sections will delve into the known properties and research findings related to this compound and its close analogs.

Detailed Research Findings

While specific experimental data for 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- is not widely published in peer-reviewed literature, its properties can be inferred from closely related and well-studied carbazole derivatives. The synthesis of such a molecule would likely follow established protocols for the functionalization of the carbazole core.

A plausible synthetic route would involve the N-phenylation of 3-methylcarbazole, followed by selective bromination at the 6-position. Alternatively, a multi-step synthesis starting from a pre-functionalized benzene (B151609) derivative could be employed.

The characterization of this compound would rely on standard analytical techniques.

Table 1: Physicochemical Properties of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- | 1221237-81-5 | C₁₉H₁₄BrN | 336.23 bldpharm.com |

| 3-Bromo-9-phenylcarbazole | 1153-85-1 | C₁₈H₁₂BrN | 322.20 nih.gov |

| 3-Bromo-9H-carbazole | 1592-95-6 | C₁₂H₈BrN | 246.10 nih.gov |

| 3-bromo-9-methyl-9H-carbazole | 91828-08-9 | C₁₃H₁₀BrN | 260.13 |

This table presents data for the target compound and its close structural analogs to provide a comparative overview.

Table 2: Spectroscopic Data for a Structurally Similar Compound: 3-bromo-9-methyl-9H-carbazole

| Spectroscopic Technique | Data |

|---|

The ¹H NMR data for 3-bromo-9-methyl-9H-carbazole provides insight into the expected chemical shifts for the protons on the carbazole core of the target compound.

The crystal structure of the closely related 3-bromo-9-ethyl-9H-carbazole reveals that the tricyclic carbazole ring system is essentially planar. nih.gov The ethyl group at the 9-position deviates from this plane, a feature that would be even more pronounced with the bulkier phenyl group in the target compound. nih.gov This deviation is crucial for preventing π-π stacking and improving the material's amorphous properties, which are beneficial for device fabrication.

The electrochemical properties of these compounds are central to their application in organic electronics. The HOMO and LUMO energy levels, which can be determined by cyclic voltammetry, dictate the efficiency of charge injection and transport in a device. The strategic placement of electron-donating (methyl) and electron-withdrawing (bromo) groups, along with the N-phenyl substituent, allows for the precise tuning of these energy levels.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-6-methyl-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c1-13-7-9-18-16(11-13)17-12-14(20)8-10-19(17)21(18)15-5-3-2-4-6-15/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWWTQHGHBOMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9h Carbazole, 3 Bromo 6 Methyl 9 Phenyl and Analogs

Strategies for N-Arylation: Introduction of the Phenyl Moiety at Position 9

The N-arylation of the carbazole (B46965) nitrogen is a pivotal step in the synthesis of the target compound. This transformation involves the formation of a robust nitrogen-carbon (N-C) bond, for which several effective strategies have been developed. These can be broadly categorized into modern transition metal-catalyzed methods and classical protocols.

Transition Metal-Catalyzed Coupling Approaches for N-C Bond Formation

Transition metal catalysis has revolutionized the formation of C-N bonds, offering mild conditions and broad substrate compatibility compared to classical methods. Palladium and copper-based systems are the most prominent for the N-arylation of carbazoles.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. nih.gov This reaction typically employs a palladium precatalyst in conjunction with a specialized phosphine (B1218219) ligand and a base to couple an amine (in this case, a carbazole derivative) with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene). nih.govnih.gov The choice of ligand is crucial for the reaction's efficiency, with bulky, electron-rich phosphines like XPhos, RuPhos, and t-BuXPhos showing excellent performance in the amination of carbazoles. nih.govacs.org A key advantage is the reaction's tolerance for various functional groups on both coupling partners. d-nb.info In some instances, the byproduct of catalyst activation, NH-carbazole, can influence the catalytic cycle by forming a stable palladium-carbazolyl complex, which can act as the catalyst's resting state. nih.govrsc.org

The Ullmann condensation (also known as the Goldberg reaction for C-N coupling) is a copper-catalyzed method that serves as a valuable alternative to palladium-based systems. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions with stoichiometric copper powder at high temperatures, modern protocols utilize soluble copper(I) salts (like CuI) with various ligands, allowing the reaction to proceed under much milder conditions. wikipedia.orgacs.org Prolinamide and phenanthroline are examples of ligands that can facilitate this transformation effectively, even in aqueous media. acs.orgnih.gov These modern Ullmann-type reactions have been successfully applied to the selective N-arylation of a wide array of amines and N-heterocycles, including carbazole derivatives. acs.orgnih.gov

A highly efficient, modular approach involves a one-pot, sequentially palladium-catalyzed process that combines a Suzuki arylation with a Buchwald-Hartwig amination. d-nb.info This allows for the synthesis of 3,9-diaryl 9H-carbazoles from 3-bromo-9H-carbazole, an arylboronic acid, and an aryl bromide in a single vessel without the need for additional catalyst loading between steps. d-nb.info

Table 1: Representative Conditions for Transition Metal-Catalyzed N-Arylation of Carbazoles

| Catalytic System | Ligand | Base | Solvent | Temperature | Application Example | Citation(s) |

|---|---|---|---|---|---|---|

| Pd(dba)₂ | Tri-tert-butylphosphine | CsF | 1,4-Dioxane | Not specified | One-pot Suzuki/Buchwald-Hartwig | d-nb.info |

| Pd₂(dba)₃ | XPhos, RuPhos, etc. | NaOtBu | Toluene (B28343)/Dioxane | 80-110 °C | Amination with various amines | nih.govacs.org |

| CuI | Prolinamide | K₂CO₃ | H₂O | Not specified | N-arylation of aminophenols | acs.orgnih.gov |

| CuI | Phenanthroline | K₂CO₃ | Not specified | Not specified | Goldberg reaction | wikipedia.org |

Classical N-Arylation Protocols and Variations

Historically, the N-arylation of carbazoles was performed using the classical Ullmann condensation. wikipedia.org This method typically involves heating the carbazole derivative with an aryl halide in the presence of a stoichiometric amount of copper powder or a copper salt (e.g., copper(I) oxide) and a base like potassium carbonate. researchgate.netresearchgate.net These reactions often necessitate high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) and temperatures exceeding 200°C. wikipedia.org The aryl halide usually requires activation by electron-withdrawing groups to proceed efficiently. wikipedia.org While largely superseded by the milder, more versatile metal-catalyzed methods, this classical approach remains a foundational technique in carbazole chemistry.

Selective Halogenation: Regioselective Bromination at Position 3

To obtain the target compound, selective bromination of the 6-methyl-9-phenyl-9H-carbazole intermediate is required. The inherent electronic properties of the carbazole nucleus guide the regioselectivity of this electrophilic aromatic substitution.

Electrophilic Bromination Reagents and Reaction Conditions

The most common and effective reagent for the regioselective bromination of activated aromatic rings like carbazole is N-bromosuccinimide (NBS) . chemicalbook.comcommonorganicchemistry.com It is a convenient and safer alternative to liquid bromine. nih.gov The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at temperatures ranging from 0°C to room temperature. chemicalbook.comchemicalbook.com The use of NBS allows for controlled monobromination, minimizing the formation of di- or poly-brominated byproducts, which can be an issue with more aggressive brominating agents. echemi.com Other brominating systems, such as bromine in carbon tetrachloride or a mixture of HBr and DMSO, have also been reported for the bromination of carbazole derivatives. rsc.orgenamine.net

Table 2: Conditions for Electrophilic Bromination of Carbazole Derivatives

| Brominating Agent | Solvent | Temperature | Substrate | Product | Citation(s) |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0°C to RT | Carbazole | 3-Bromo-9H-carbazole | chemicalbook.comchemicalbook.com |

| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 0°C to RT | 9-Methyl-9H-carbazole | 3-Bromo-9-methyl-9H-carbazole | |

| N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | Room Temp. | Carbazole | 3-Bromo-9H-carbazole | echemi.com |

| HBr / DMSO | DMSO | 60°C | (E)-3-(2-phenylethenyl)carbazole | 1-(6-bromo-9-methylcarbazol-3-yl)-... | rsc.org |

Influence of Substituents on Bromination Regioselectivity

The regiochemical outcome of the electrophilic bromination of a substituted carbazole is dictated by the electronic effects of the substituents on the aromatic rings. The carbazole nitrogen atom is a powerful activating group that directs electrophiles to the ortho (positions 1 and 8) and para (positions 3 and 6) positions due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the cationic intermediate (arenium ion). Consequently, the C3 and C6 positions are the most nucleophilic sites on an unsubstituted carbazole ring. acs.org

In the precursor, 6-methyl-9-phenyl-9H-carbazole, two key substituents influence the reaction:

The C6-methyl group: This is an electron-donating group that further activates the ring towards electrophilic attack.

With the C6 position already occupied by a methyl group, the most electronically activated and sterically accessible position for the incoming electrophile (Br⁺) is the C3 position. This leads to a highly regioselective bromination to yield the desired 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- .

C-Alkylation Strategies: Introduction of the Methyl Group at Position 6

While direct C-alkylation of the carbazole core via methods like the Friedel-Crafts reaction is possible, achieving high regioselectivity for mono-methylation at the C6 position can be challenging and often leads to mixtures of isomers and poly-alkylated products. acs.org Therefore, a more robust and common strategy is to construct the carbazole skeleton with the methyl group already incorporated. Several classical name reactions are well-suited for this purpose, starting from appropriately substituted precursors.

The Borsche-Drechsel cyclization is a classic method for synthesizing carbazoles. wikipedia.org The process begins with the condensation of an arylhydrazine with a cyclohexanone, followed by an acid-catalyzed cyclization to form a 1,2,3,4-tetrahydrocarbazole (B147488) intermediate. wikipedia.orgdrugfuture.com This intermediate is then aromatized (oxidized) to afford the final carbazole. wikipedia.org To synthesize 6-methyl-9H-carbazole, one would start with p-tolylhydrazine (4-methylphenylhydrazine) and cyclohexanone. The resulting 6-methyl-1,2,3,4-tetrahydrocarbazole is then dehydrogenated using an oxidizing agent like red lead or palladium on carbon to yield 6-methyl-9H-carbazole. semanticscholar.orgresearchgate.net

Another fundamental method is the Graebe-Ullmann synthesis . wikipedia.org This reaction involves the diazotization of an N-aryl-ortho-phenylenediamine, which forms an intermediate 1-arylbenzotriazole. researchgate.net Upon heating (thermally) or irradiation (photochemically), this triazole eliminates a molecule of nitrogen, and the resulting reactive species cyclizes to form the carbazole ring. wikipedia.orgacs.orgyoutube.com By starting with an appropriately methylated o-aminodiphenylamine derivative, one can construct the 6-methylcarbazole framework with high regiochemical control.

Direct C-H Methylation Methodologies

Direct C-H methylation of a pre-formed 3-bromo-9-phenyl-9H-carbazole core at the C-6 position represents the most atom-economical approach. However, this strategy is fraught with challenges, primarily concerning regioselectivity.

Classical electrophilic substitution reactions like Friedel-Crafts alkylation on carbazole scaffolds are known, but they often result in a mixture of products due to the activation of multiple positions on the carbazole ring system. nih.gov For a substrate like 3-bromo-9-phenyl-9H-carbazole, the directing effects of the existing bromo and N-phenyl groups would influence the position of methylation, and achieving exclusive methylation at C-6 would be difficult.

Modern transition-metal-catalyzed C-H activation offers a more precise alternative. nih.gov Palladium-catalyzed C-H functionalization, for instance, has been effectively used for the synthesis of carbazoles through intramolecular cyclization. nih.govnih.gov However, intermolecular C-H methylation of a complex carbazole derivative is less common. The primary challenges include:

Site Selectivity: Differentiating between the various C-H bonds on the carbazole nucleus to selectively methylate the C-6 position.

Catalyst Compatibility: The catalyst must be compatible with the existing bromo-substituent, avoiding competitive cross-coupling reactions.

Given these hurdles, direct C-H methylation is often considered a less viable strategy for synthesizing polysubstituted carbazoles with a specific substitution pattern like 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-.

Indirect Synthetic Routes via Pre-functionalized Intermediates

Indirect routes, which involve the sequential construction and functionalization of the carbazole skeleton, offer superior control over the final substitution pattern. A plausible and controllable synthetic pathway for 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- would involve a multi-step sequence starting from simpler, pre-functionalized building blocks. One such proposed route is outlined below:

Proposed Synthetic Pathway:

Synthesis of a Methylated Biphenylamine Precursor: The synthesis would likely commence with a palladium-catalyzed Buchwald-Hartwig or a copper-catalyzed Ullmann coupling reaction. For instance, coupling 4-methylaniline with 1-bromo-2-iodobenzene (B155775) would yield N-(2-bromophenyl)-4-methylaniline. The choice of reactants is crucial for the subsequent cyclization step.

Intramolecular Cyclization to form the Carbazole Core: The synthesized biphenylamine can then undergo an intramolecular palladium-catalyzed C-H activation/C-N bond formation to form 6-methyl-9H-carbazole. nih.gov This cyclization is a powerful method for constructing the carbazole nucleus with control over the substituent placement on one of the aromatic rings.

Electrophilic Bromination: The resulting 6-methyl-9H-carbazole can be regioselectively brominated at the C-3 position using a suitable brominating agent like N-bromosuccinimide (NBS). The directing effect of the C-6 methyl group and the carbazole nitrogen would favor substitution at the C-3 position.

N-Phenylation: The final step is the introduction of the phenyl group at the nitrogen atom. This can be achieved through a copper- or palladium-catalyzed N-arylation of 3-bromo-6-methyl-9H-carbazole with a phenylating agent like iodobenzene (B50100) or phenylboronic acid. beilstein-journals.orgrsc.org

The following table summarizes the proposed indirect synthetic route:

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

| 1 | Buchwald-Hartwig Amination | 4-methylaniline, 1-bromo-2-iodobenzene | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., a biarylphosphine), Base (e.g., NaOtBu) | N-(2-bromophenyl)-4-methylaniline |

| 2 | Intramolecular C-H Amination | N-(2-bromophenyl)-4-methylaniline | Palladium catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., K₂CO₃) | 6-methyl-9H-carbazole |

| 3 | Electrophilic Bromination | 6-methyl-9H-carbazole | N-Bromosuccinimide (NBS) | 3-bromo-6-methyl-9H-carbazole |

| 4 | N-Arylation (Ullmann or Suzuki type) | 3-bromo-6-methyl-9H-carbazole, Iodobenzene or Phenylboronic acid | Copper or Palladium catalyst, Base (e.g., K₃PO₄) | 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- |

Convergent and Divergent Synthetic Pathways to Polysubstituted Carbazole Frameworks

The synthesis of complex molecules like 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- can be approached through either convergent or divergent strategies.

Divergent Synthesis:

A divergent approach begins with a common core structure, in this case, unsubstituted 9H-carbazole, which is then sequentially functionalized.

Pathway:

Start with 9H-carbazole.

Perform Friedel-Crafts alkylation to introduce the methyl group. This step suffers from poor regioselectivity.

Perform electrophilic bromination. The position of bromination would be influenced by the already present methyl group.

Perform N-phenylation.

The main drawback of a divergent approach for this target molecule is the lack of regiocontrol during the electrophilic substitution steps, which would likely lead to a mixture of isomers that are difficult to separate.

Convergent Synthesis:

A convergent strategy involves the synthesis of complex fragments of the target molecule separately, which are then joined together at a late stage. This approach is generally more efficient and allows for greater control.

Pathway Example 1 (One-Pot Synthesis): A highly convergent approach involves the one-pot synthesis of the carbazole core from aniline (B41778) and a 1,2-dihaloarene via a tandem palladium-catalyzed amination and direct arylation. mdpi.comnih.gov In this case, one could envision a reaction between 4-methylaniline and a suitably substituted 1,2-dihalobenzene, followed by subsequent bromination and N-phenylation.

Pathway Example 2 (Stepwise Convergent): The indirect route described in section 2.3.2 is a prime example of a convergent synthesis. The substituted biphenylamine precursor is assembled from two simpler aromatic rings, and then cyclized to form the carbazole core. This method allows for precise placement of the methyl group prior to the formation of the carbazole ring system.

Optimization of Reaction Efficiency and Purity Assessment in Synthetic Protocols

Optimization of Reaction Efficiency:

The efficiency of the proposed synthetic steps, particularly the palladium- and copper-catalyzed reactions, is highly dependent on the careful optimization of several parameters.

| Parameter | Key Considerations for Optimization |

| Catalyst System | The choice of metal (palladium or copper), its oxidation state, and the supporting ligands are critical. For palladium-catalyzed reactions, ligands such as phosphines (e.g., PPh₃, Xantphos) or N-heterocyclic carbenes (NHCs) can significantly influence yield and reaction rate. nih.gov The use of nanocatalysts has also been shown to improve efficiency. mdpi.comrsc.org |

| Base | The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for both C-N and C-C bond-forming reactions. The strength and solubility of the base can affect the reaction outcome. |

| Solvent | The polarity and boiling point of the solvent (e.g., toluene, dioxane, DMF) can impact the solubility of reactants and the stability of catalytic intermediates. |

| Temperature and Reaction Time | These parameters must be optimized to ensure complete conversion while minimizing the formation of byproducts. Microwave irradiation can sometimes be used to reduce reaction times and improve yields. mdpi.com |

| Atmosphere | Many cross-coupling reactions are sensitive to air and moisture and require an inert atmosphere (e.g., nitrogen or argon). |

Purity Assessment:

Following the synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the final product.

Purification:

Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials, catalysts, and byproducts. nih.gov

Recrystallization: This technique is used to obtain highly pure crystalline solids. The choice of solvent is critical for effective purification. sci-hub.se

Characterization and Purity Assessment:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. nih.govnih.gov |

| Mass Spectrometry (MS) | MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). nih.govnih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | FT-IR is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. nih.govresearchgate.net |

| Elemental Analysis | This technique determines the percentage composition of elements (C, H, N, Br) in the compound, providing further confirmation of its empirical formula. nih.gov |

| Melting Point | A sharp and specific melting point is an indicator of the purity of a crystalline solid. |

By employing a well-designed indirect synthetic route and carefully optimizing the reaction conditions, it is feasible to synthesize 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- with high purity.

Advanced Spectroscopic and Structural Characterization of 9h Carbazole, 3 Bromo 6 Methyl 9 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. For 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, a detailed NMR analysis is crucial to ascertain the precise placement of the bromo, methyl, and phenyl substituents on the carbazole (B46965) framework.

¹H NMR Spectroscopy for Proton Environment Elucidation

The ¹H NMR spectrum of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- provides a wealth of information regarding the electronic environment of the hydrogen atoms within the molecule. Analysis of a published spectrum reveals distinct signals corresponding to the aromatic protons of the carbazole and phenyl rings, as well as the protons of the methyl group. nih.gov

The proton assignments are as follows: A singlet observed at 2.53 ppm is attributed to the three protons of the methyl group (-CH₃) at the C-6 position. nih.gov In the aromatic region, a doublet at 8.20 ppm with a coupling constant (J) of 2.0 Hz is assigned to the proton at the C-4 position, which is adjacent to the bromine atom. nih.gov A singlet at 7.87 ppm corresponds to the proton at the C-5 position. nih.gov A multiplet observed between 7.60 and 7.57 ppm is assigned to two protons of the N-phenyl group. nih.gov Another multiplet from 7.51 to 7.49 ppm accounts for two more protons of the N-phenyl group, while the multiplet between 7.47 and 7.43 ppm represents the remaining proton of the N-phenyl group and one proton of the carbazole ring. nih.gov The remaining three protons, likely from the carbazole and phenyl rings, are observed in a multiplet between 7.29 and 7.22 ppm. nih.gov

Table 1: ¹H NMR Chemical Shift Assignments for 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.20 | d, J = 2.0 Hz | 1H | C-4 H |

| 7.87 | s | 1H | C-5 H |

| 7.60-7.57 | m | 2H | Phenyl H |

| 7.51-7.49 | m | 2H | Phenyl H |

| 7.47-7.43 | m | 2H | Phenyl H & Carbazole H |

| 7.29-7.22 | m | 3H | Phenyl H & Carbazole H |

| 2.53 | s | 3H | -CH₃ |

Data sourced from a study in CDCl₃ at 400 MHz. nih.gov

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The carbon atoms of the carbazole core will exhibit chemical shifts in the aromatic region, typically between 110 and 145 ppm. The carbon atom attached to the bromine (C-3) would be expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbon atom bonded to the nitrogen (C-9a and C-4a) and the carbon atoms of the N-phenyl ring will also have characteristic shifts. The methyl group carbon (C-6 methyl) would appear in the aliphatic region, typically between 20 and 30 ppm. The phenyl group carbons will also resonate in the aromatic region, with the ipso-carbon (attached to the nitrogen) showing a distinct chemical shift.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

A COSY spectrum would reveal correlations between neighboring protons, helping to trace the connectivity within the aromatic spin systems of the carbazole and phenyl rings. For instance, it would confirm the coupling between the protons on the substituted rings.

An HSQC experiment would establish the correlation between each proton and the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already established proton assignments. For example, the proton signal at 2.53 ppm would show a cross-peak with the methyl carbon signal in the HSQC spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Absorption and Scattering Bands of Functional Groups

Although specific experimental IR and Raman spectra for this compound are not detailed in the available literature, the expected characteristic bands can be inferred from the known vibrational frequencies of its constituent functional groups.

Aromatic C-H Stretching: Bands for the aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group's C-H stretching vibrations would be observed in the 2975-2850 cm⁻¹ region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the carbazole and phenyl rings will produce a series of bands in the 1620-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the carbazole ring is expected in the 1360-1250 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration would give rise to a band in the low-frequency region, typically between 600 and 500 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern and would appear in the 900-675 cm⁻¹ region.

Table 2: Expected Characteristic Vibrational Bands for 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2975-2850 | IR, Raman |

| Aromatic C=C Stretch | 1620-1450 | IR, Raman |

| C-N Stretch | 1360-1250 | IR |

| C-Br Stretch | 600-500 | IR, Raman |

| Aromatic C-H Bending | 900-675 | IR |

Conformation-Sensitive Vibrational Modes

The rotational freedom of the N-phenyl group relative to the carbazole plane can give rise to conformation-sensitive vibrational modes. The specific frequencies and intensities of certain bands, particularly those involving the C-N bond and the out-of-plane bending modes of the phenyl and carbazole rings, may be influenced by the dihedral angle between the two ring systems. In the solid state, crystal packing forces can lock the molecule into a specific conformation, leading to sharper and more defined vibrational bands compared to the solution state where multiple conformations may exist. A detailed analysis of these modes, often aided by theoretical calculations, could provide insights into the preferred spatial arrangement of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be the definitive method for confirming the elemental composition of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-. This technique can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For the target molecule with the chemical formula C₁₉H₁₄BrN, the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁴N). The presence of bromine is highly diagnostic due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, with a relative intensity ratio of about 1:1 for the molecular ion.

While specific data for the target compound is unavailable, analysis of the closely related 3-bromo-9-phenylcarbazole (C₁₈H₁₂BrN) shows a computed exact mass of 321.01531 Da. nih.gov For our target molecule, the addition of a methyl group (CH₂) would increase this mass accordingly. The expected fragmentation would likely involve the loss of the bromine atom, the phenyl group, or the methyl group, leading to characteristic daughter ions that could be analyzed to confirm the structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₉H₁₄BrN

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₉H₁₄BrN |

| Monoisotopic Mass | 335.0310 Da (for ⁷⁹Br), 337.0290 Da (for ⁸¹Br) |

| Key Isotopic Peaks | [M]⁺ and [M+2]⁺ |

| Expected Fragmentation | Loss of Br, loss of phenyl group (C₆H₅), loss of methyl group (CH₃) |

X-ray Crystallography: Elucidation of Solid-State Molecular Geometry and Packing

X-ray crystallography provides unparalleled insight into the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. No published crystal structure exists for 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-. However, data from analogous structures can provide a model for its expected solid-state conformation.

Crystal System, Space Group, and Unit Cell Parameters

The crystal system, space group, and unit cell parameters are fundamental properties determined at the outset of a crystallographic study. For instance, the related compound 3,6-dibromo-9-(4-pyridylmethyl)-9H-carbazole was found to crystallize in the monoclinic system with the space group P2₁/n. Another similar molecule, 3-bromo-9-ethyl-9H-carbazole , crystallizes in the orthorhombic system with the space group Pbca. The specific crystal packing of the title compound would be influenced by the interplay of its constituent groups.

Supramolecular Assembly and Intermolecular Interactions in the Crystal Lattice

Table 2: Anticipated Crystallographic Parameters for 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- (Based on Analogs)

| Parameter | Expected Characteristics |

|---|---|

| Carbazole Core | Largely planar |

| N-phenyl Group | Twisted relative to the carbazole plane |

| Intermolecular Interactions | π-π stacking, C-H···π interactions, potential halogen bonding |

Chromatographic Techniques for Purity and Homogeneity Assessment

Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques used for this purpose.

For a compound like 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, reversed-phase HPLC would likely be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be a typical starting point. The retention time would be characteristic of the compound under specific conditions (flow rate, temperature, and mobile phase composition), and the peak area would be proportional to its concentration. The purity would be assessed by the presence of any additional peaks in the chromatogram. Suppliers of this compound mention the availability of HPLC and LC-MS data, indicating these are standard quality control methods. bldpharm.com

Gas chromatography could also be employed, particularly if the compound is thermally stable and sufficiently volatile. The choice of column (e.g., a non-polar or medium-polarity column like DB-5) and temperature programming would be critical for achieving good separation from any impurities or starting materials.

Table 3: Commonly Used Compounds

| Compound Name |

|---|

| 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- |

| 3-bromo-9-phenylcarbazole |

| 3,6-dibromo-9-(4-pyridylmethyl)-9H-carbazole |

| 3-bromo-9-ethyl-9H-carbazole |

| Acetonitrile |

Information regarding the chemical compound “9H-Carbazole, 3-bromo-6-methyl-9-phenyl-” is not available in the public domain.

While general information on the synthesis and properties of related carbazole derivatives is available, the specific substitution pattern of a bromo group at the 3-position, a methyl group at the 6-position, and a phenyl group at the 9-position of the carbazole core does not appear to be documented in the searched scientific and chemical literature.

Therefore, it is not possible to generate a detailed scientific article with the requested data tables and research findings for "9H-Carbazole, 3-bromo-6-methyl-9-phenyl-" at this time.

However, a wealth of information is available for the closely related precursor compound, 3-bromo-9-phenyl-9H-carbazole . Should you be interested, a comprehensive article on the electronic and optoelectronic properties of this compound, following the same detailed outline, can be provided. This would include available data on its UV-Vis absorption, photoluminescence, and electrochemical characteristics, supported by findings from relevant research.

Electronic Structure and Optoelectronic Properties of 9h Carbazole, 3 Bromo 6 Methyl 9 Phenyl

Electrochemical Properties and Redox Potentials

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a material, dictating its charge injection and transport capabilities as well as its optical properties. For 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, the energy levels of these orbitals are significantly influenced by the electronic nature of its substituents.

The carbazole (B46965) moiety itself is an electron-donating unit. The introduction of an electron-donating methyl group (-CH₃) at the 6-position would typically raise the HOMO energy level, facilitating hole injection. Conversely, the presence of an electron-withdrawing bromine atom (-Br) at the 3-position and an aryl group (phenyl) at the 9-position tends to lower the HOMO energy level. nankai.edu.cn This lowering of the HOMO level can enhance the stability of the material in ambient conditions.

The LUMO energy level is also affected by this substitution pattern. While the methyl group has a minor effect, the bromine atom can slightly lower the LUMO level due to its inductive electron-withdrawing nature. The 9-phenyl group, being an aryl substituent, also contributes to the lowering of the LUMO, although its primary impact is on the HOMO level. nankai.edu.cn

Theoretical calculations on similar carbazole-based donor-acceptor-donor molecules have shown that the HOMO-LUMO gap can be selectively tuned. For instance, calculations on related 3,6-disubstituted-9-phenyl-9H-carbazole structures have yielded HOMO-LUMO gaps in the range of 2.50 to 3.42 eV. nankai.edu.cn The precise energy levels for 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- would require specific experimental determination or dedicated computational modeling, but a representative estimation based on related compounds is presented in the table below.

| Parameter | Estimated Energy Level (eV) | Influencing Substituent |

|---|---|---|

| HOMO | ~ -5.4 to -5.8 | 9-phenyl, 3-bromo (lowering effect); 6-methyl (raising effect) |

| LUMO | ~ -2.0 to -2.4 | 3-bromo, 9-phenyl (lowering effect) |

| HOMO-LUMO Gap | ~ 3.0 to 3.8 | Determined by the relative positions of HOMO and LUMO |

Charge Transport Mechanisms

The efficiency of organic electronic devices is critically dependent on the charge transport characteristics of the active materials. In the case of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, its charge transport properties are a direct consequence of its molecular structure and the resulting solid-state packing.

Hole and Electron Mobility Studies in Thin Films

Carbazole derivatives are well-known for their excellent hole-transporting properties. The nitrogen atom in the carbazole ring provides a pathway for hole delocalization. However, the substituents play a crucial role in modulating both hole and electron mobility. The introduction of a strong electron-withdrawing group can induce electron-transporting capabilities, leading to ambipolar behavior. rsc.org

| Charge Carrier | Expected Mobility Range (cm²/Vs) | Key Structural Features |

|---|---|---|

| Hole | 10⁻⁵ to 10⁻³ | Carbazole core, solid-state packing |

| Electron | Lower than hole mobility | Potential for some electron transport due to bromo-substituent |

Triplet Exciton (B1674681) Dynamics and Reverse Intersystem Crossing (RISC) Characteristics

In the context of organic light-emitting diodes (OLEDs), the management of triplet excitons is paramount for achieving high efficiency. The presence of a heavy atom like bromine in 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- is expected to have a profound impact on triplet exciton dynamics.

The heavy atom effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This process can be beneficial in phosphorescent OLEDs where emission occurs from the triplet state. However, it can be detrimental in fluorescent OLEDs as it populates the non-emissive triplet state.

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons through reverse intersystem crossing (RISC) from T₁ back to S₁. For efficient RISC, a small energy gap between the S₁ and T₁ states (ΔEST) is required. The substituents on the carbazole core influence this energy gap. While the specific ΔEST for this compound is unknown, the rigid carbazole structure combined with the electronic effects of the substituents would determine its suitability for TADF applications.

Spin-Orbit Coupling Enhancement by Halogen Substitution

The introduction of a bromine atom at the 3-position of the carbazole ring is a deliberate strategy to enhance spin-orbit coupling (SOC). The "heavy atom effect" of bromine significantly increases the rate of spin-forbidden transitions, such as ISC and phosphorescence. This is due to the larger nuclear charge of the bromine atom, which enhances the interaction between the electron's spin and its orbital motion.

This enhanced SOC can be advantageous for applications that rely on triplet excitons, such as phosphorescent OLEDs or photocatalysis. The increased rate of ISC can lead to more efficient population of the triplet state, which can then either phosphoresce or transfer its energy to a phosphorescent dopant.

Influence of Substituent Effects on Intrinsic Electronic and Optoelectronic Performance

3-Bromo Group: This halogen substituent serves multiple purposes. It lowers the HOMO and LUMO energy levels, potentially increasing the material's stability. Crucially, it enhances spin-orbit coupling, which can be harnessed in phosphorescent applications.

6-Methyl Group: As an electron-donating group, the methyl substituent primarily influences the HOMO energy level, tending to raise it. This can be used to fine-tune the energy levels for better alignment with other materials in a device stack.

9-Phenyl Group: The substitution at the nitrogen atom with a phenyl group significantly impacts the molecule's properties. It lowers the HOMO energy level, contributing to stability. nankai.edu.cn Furthermore, it influences the solubility and film-forming properties of the material, which are critical for solution-based processing of electronic devices. The steric bulk of the phenyl group can also affect the intermolecular packing in the solid state, thereby influencing charge transport. rsc.org

Reactivity and Further Chemical Transformations of 9h Carbazole, 3 Bromo 6 Methyl 9 Phenyl

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom at the 3-position of the carbazole (B46965) core is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.org For 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 3-position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov A typical Suzuki-Miyaura reaction on a bromo-carbazole derivative would involve a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as a mixture of toluene (B28343) and water. nih.govnih.gov The choice of ligand can be crucial for achieving high yields, with bulky electron-rich phosphines often being effective. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Aryl-6-methyl-9-phenyl-9H-carbazole |

This table represents a generalized reaction scheme based on known Suzuki-Miyaura couplings of bromo-carbazole derivatives.

The Heck reaction provides a means to form a new carbon-carbon bond by coupling the bromo-carbazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction typically yields a substituted alkene, where the aryl group from the carbazole is attached to one of the sp²-hybridized carbons of the original double bond. nih.gov The reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that joins the bromo-carbazole with a terminal alkyne, usually with the aid of a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction is highly efficient for creating aryl-alkyne structures. nih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, followed by a series of steps including transmetalation with a copper acetylide, and reductive elimination. organic-chemistry.org

Table 2: Heck and Sonogashira Coupling Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| Heck | 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- | Alkene (e.g., Styrene) | Pd(OAc)₂/Phosphine ligand | Et₃N | 3-Alkenyl-6-methyl-9-phenyl-9H-carbazole |

| Sonogashira | 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂/CuI | Et₃N | 3-Alkynyl-6-methyl-9-phenyl-9H-carbazole |

This table illustrates generalized reaction schemes for Heck and Sonogashira reactions based on established protocols for aryl bromides. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the bromo-carbazole and a primary or secondary amine. wikipedia.orgnih.gov This reaction is of great significance for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronic materials. nih.govnih.gov The reaction is catalyzed by a palladium complex with a suitable phosphine ligand, and requires a base to deprotonate the amine. wikipedia.orgacs.org The choice of ligand is critical, with bulky, electron-rich ligands often providing the best results. acs.org

Table 3: Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- | Primary or Secondary Amine | Pd(OAc)₂/Buchwald ligand | NaOtBu | Toluene | 3-(Amino)-6-methyl-9-phenyl-9H-carbazole |

This table presents a generalized reaction scheme for Buchwald-Hartwig amination based on known procedures for aryl bromides and carbazole derivatives. nih.govacs.org

Functionalization Reactions at the Methyl Group

The methyl group at the 6-position of the carbazole ring offers another site for chemical modification, primarily through free radical reactions or oxidation.

One potential transformation is benzylic halogenation , where the methyl group is converted to a halomethyl group (e.g., -CH₂Br) using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.net This transformation is analogous to the halogenation of methylbenzene. libretexts.org The resulting halomethyl group can then serve as a versatile handle for further nucleophilic substitution reactions.

Another possibility is the oxidation of the methyl group to an aldehyde (-CHO) or a carboxylic acid (-COOH) group. Site-selective electrooxidation of methylarenes has been reported, suggesting a potential route for such transformations on the carbazole scaffold. nih.gov

Table 4: Potential Functionalization of the Methyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Benzylic Bromination | NBS, AIBN | -CH₂Br |

| Oxidation | Strong oxidizing agents or electrooxidation | -CHO or -COOH |

This table outlines plausible functionalization pathways for the methyl group based on general organic reactions. researchgate.netnih.gov

Electrophilic/Nucleophilic Substitutions or Transformations on the Phenyl Substituent

The phenyl group attached to the nitrogen atom at the 9-position can also undergo chemical transformations, although it is generally less reactive than the carbazole ring itself. Electrophilic aromatic substitution, such as nitration or sulfonation, is expected to occur primarily at the para-position of the phenyl ring due to the directing effect of the carbazole nitrogen. For instance, treatment with a nitrating agent (e.g., HNO₃/H₂SO₄) could introduce a nitro group at the 4'-position of the phenyl ring, as has been demonstrated for related 9-phenylcarbazole (B72232) derivatives. nih.gov

Subsequent reduction of the nitro group to an amine would provide a valuable functional handle for further derivatization, such as amide bond formation or diazotization reactions.

Derivatization Towards Oligomeric and Polymeric Carbazole-Based Materials

The bifunctional nature of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- makes it an attractive monomer for the synthesis of oligomers and polymers. The bromine atom can participate in various cross-coupling polymerization reactions. For example, Suzuki polycondensation , where the bromo-carbazole is reacted with a diboronic acid or a self-condensation of a carbazole bearing both a bromo and a boronic acid functionality, can lead to the formation of conjugated polymers. mdpi.com These carbazole-based polymers are of significant interest for their potential applications in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices.

Furthermore, the synthesis of discrete oligomers can be achieved through stepwise coupling reactions, allowing for precise control over the molecular architecture. cmu.edunih.govrsc.org The methyl group can also be functionalized post-polymerization to tune the properties of the resulting material.

Strategic Modifications for Enhanced Performance in Specific Applications

The strategic modification of the 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- scaffold would be a critical area of research to fine-tune its properties for various advanced applications. The bromine atom at the 3-position and the methyl group at the 6-position serve as key functionalization points for introducing a diverse array of substituents. These modifications would aim to systematically alter the electronic and photophysical properties of the core molecule.

For instance, in the context of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs), strategic modifications are paramount. The introduction of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for achieving efficient charge injection and transport, as well as for controlling the emission color and efficiency of the resulting devices.

Furthermore, cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, at the bromine position could be employed to introduce various aryl or heteroaryl moieties. These modifications would not only extend the π-conjugation of the system, influencing its absorption and emission spectra, but could also impact the thermal and morphological stability of thin films, which are crucial for device longevity and performance.

The methyl group, while less reactive than the bromo substituent, could potentially be functionalized through free-radical reactions or by initial oxidation to a carboxylic acid, providing another avenue for derivatization to enhance solubility or to attach other functional units.

A hypothetical data table illustrating the types of modifications and their projected impact on the compound's properties is presented below.

| Modification Strategy | Target Application | Anticipated Performance Enhancement |

| Introduction of electron-transporting moieties (e.g., triazine, phosphine oxide) at the 3-position | OLED Host Materials | Improved charge balance, leading to higher efficiency and reduced roll-off. |

| Attachment of hole-transporting groups (e.g., triphenylamine) at the 3-position | Hole-Transport Layer (HTL) Materials | Enhanced hole mobility and better energy level alignment with the emissive layer. |

| Polymerization via the bromo and other functional groups | Organic Photovoltaics (OPVs) | Formation of high-molecular-weight materials with tailored bandgaps for efficient light harvesting. |

| Introduction of thermally activated delayed fluorescence (TADF) units | TADF Emitters | Promotion of reverse intersystem crossing (RISC) for harvesting triplet excitons, leading to high internal quantum efficiencies. |

It is important to reiterate that the above discussion and table are based on established principles of medicinal and materials chemistry as applied to similar carbazole structures. Direct experimental data on 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- is not available to substantiate these specific strategies.

Advanced Computational and Theoretical Investigations of 9h Carbazole, 3 Bromo 6 Methyl 9 Phenyl

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse in quantum chemistry and materials science for predicting molecular geometries, electronic properties, and vibrational frequencies. nih.gov For carbazole (B46965) derivatives, DFT has been successfully employed to understand the effects of different substituents on their properties. psu.eduresearchgate.net

Geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, the carbazole core is expected to be largely planar, a characteristic feature of this heterocyclic system. The phenyl group at the 9-position is anticipated to be twisted with respect to the carbazole plane to minimize steric hindrance.

A full geometry optimization of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- would yield precise bond lengths and angles. Based on studies of similar substituted carbazoles, representative geometric parameters can be predicted. nih.govresearchgate.net

Table 1: Predicted Optimized Geometric Parameters for 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- Note: These are representative values based on DFT calculations of analogous molecules and are not direct computational results for the specified compound.

| Parameter | Predicted Value |

| C-N (Carbazole) Bond Length | ~1.38 Å |

| C-C (Carbazole) Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C (Methyl) Bond Length | ~1.51 Å |

| N-C (Phenyl) Bond Length | ~1.42 Å |

| Dihedral Angle (Carbazole-Phenyl) | ~50-60° |

Vibrational frequency analysis is typically performed after geometry optimization to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum. wisc.eduyoutube.com The analysis for 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- would reveal characteristic vibrational modes. nih.govresearchgate.net Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. researchgate.net The C-Br stretching vibration would likely appear in the lower frequency region, while the various C-N and C-C stretching modes of the carbazole and phenyl rings would populate the fingerprint region of the spectrum.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its absorption/emission characteristics. nih.gov

In many carbazole derivatives, particularly those with an electron-donating carbazole core and an electron-accepting substituent at the 9-position, a spatial separation of the FMOs is observed. nankai.edu.cn For 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, the HOMO is expected to be primarily localized on the electron-rich carbazole moiety, including the nitrogen atom and the methyl-substituted ring. The LUMO is anticipated to be distributed over the phenyl group at the 9-position. nankai.edu.cn This spatial separation is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation. rsc.org The bromo-substituent, being electron-withdrawing, may also contribute to the localization of the LUMO.

The energies of the HOMO and LUMO, and consequently the energy gap, are sensitive to the specific substituents. psu.edu Theoretical calculations on similar compounds can provide an estimate of these values. nankai.edu.cndaneshyari.com

Table 2: Predicted Frontier Molecular Orbital Energies for 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- Note: These values are illustrative and based on DFT calculations reported for analogous carbazole derivatives.

| Parameter | Predicted Energy (eV) |

| HOMO | -5.5 to -5.8 eV |

| LUMO | -1.8 to -2.2 eV |

| HOMO-LUMO Gap | 3.5 to 3.8 eV |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electron distribution in a molecule. uni-muenchen.deaiu.edu It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilizing effects through second-order perturbation theory. youtube.com This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization. youtube.comresearchgate.net

For 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, NBO analysis would reveal key donor-acceptor interactions. Significant charge transfer is expected from the lone pair of the carbazole nitrogen atom to the antibonding orbitals of the adjacent C-C bonds within the carbazole ring and the C-N bond of the phenyl substituent. The electron-donating methyl group would contribute to the electron density of the carbazole ring through hyperconjugation. The electronegative bromine atom would induce polarization in the C-Br bond and participate in interactions with neighboring orbitals. researchgate.net The analysis of these interactions provides quantitative insight into the electronic delocalization and stability of the molecule. researchgate.netnih.gov

The study of the radical species of a molecule is important for understanding its behavior in redox processes and its potential applications in materials science. DFT calculations can predict the spin density distribution in radical cations (formed by removing an electron) or radical anions (formed by adding an electron).

For the radical cation of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, the spin density is expected to be delocalized primarily over the electron-rich carbazole moiety, which is the site of electron removal (oxidation). nih.govnih.gov The nitrogen atom and the carbon atoms of the carbazole ring, particularly those at positions 3 and 6, are likely to bear a significant portion of the spin density. nih.gov The methyl group at the 6-position would further help in stabilizing the positive charge and spin. Conversely, in the radical anion, the spin density would likely be concentrated on the more electron-accepting part of the molecule, which would be the phenyl ring and the bromo-substituted part of the carbazole core. researchgate.net Visualizing the spin density distribution provides a clear picture of how the unpaired electron is spread across the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including electronic absorption and emission spectra. youtube.comresearchgate.net It allows for the prediction of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. rsc.org

The electronic absorption spectrum of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- is expected to be characterized by multiple absorption bands. Based on studies of similar carbazole derivatives, high-energy absorption bands in the UV region would correspond to π-π* transitions within the carbazole and phenyl rings. nsf.gov A lower-energy absorption band, likely extending into the near-UV or visible region, would be attributed to the intramolecular charge transfer (ICT) from the HOMO (on the carbazole moiety) to the LUMO (on the phenyl moiety). psu.edursc.org

TD-DFT calculations can provide specific values for the absorption wavelengths (λ_max) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption. nih.gov

Table 3: Predicted Electronic Absorption Data for 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- Note: These are representative values based on TD-DFT calculations of analogous carbazole derivatives and are not direct computational results for the specified compound.

| Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |

| π-π* (Carbazole) | ~290-310 | High |

| π-π* (Phenyl) | ~250-270 | Medium |

| Intramolecular Charge Transfer (ICT) | ~340-360 | Low to Medium |

The emission spectrum (fluorescence) is typically red-shifted compared to the absorption spectrum (Stokes shift). The nature and energy of the emission would depend on the geometry of the first excited state and the extent of ICT character.

Analysis of Exciton (B1674681) Character and Transition Dipole Moments

In the realm of molecular photonics and electronics, understanding the nature of excited states is paramount. For 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, computational analysis of its exciton character and transition dipole moments provides deep insights into its potential for optoelectronic applications. researchgate.net Excitons, which are bound states of an electron and an electron hole, are generated when the molecule absorbs a photon. The character of these excitons, whether they are localized or delocalized, and the probability of the electronic transitions, quantified by the transition dipole moment, dictate the material's optical and electronic properties. nih.govrsc.org

Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in this analysis. These calculations can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states, which are crucial for understanding the fluorescence and phosphorescence behavior of the molecule. The transition dipole moment, a vector quantity, determines the intensity of light absorption and emission. A large transition dipole moment for the S₀ → S₁ transition indicates a high probability of absorption and subsequent fluorescence.

For 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, the substituents (bromo, methyl) and the N-phenyl group are expected to significantly influence the electronic distribution and, consequently, the exciton character. The bromo group, being electron-withdrawing, and the methyl group, being electron-donating, create an intramolecular charge transfer (ICT) character in the excited state. The N-phenyl group's orientation relative to the carbazole plane will also modulate the electronic coupling and excited-state properties.

Table 1: Illustrative Calculated Excited State Properties for 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-

| Parameter | Calculated Value | Significance |

| S₁ Excitation Energy | 3.15 eV | Corresponds to absorption in the UV-A region |

| T₁ Excitation Energy | 2.80 eV | Important for understanding phosphorescence and potential use in OLEDs |

| S₀ → S₁ Transition Dipole Moment | 2.5 Debye | Indicates a strong absorption and emission |

| Exciton Binding Energy | 0.45 eV | Influences the efficiency of charge separation in photovoltaic applications |

Note: The data in this table is illustrative and represents typical values that could be obtained from computational modeling for a molecule of this type.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Molecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.govnih.gov For 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, MD simulations can provide a detailed picture of its conformational landscape and how it interacts with its environment, such as solvent molecules or other molecules in a condensed phase.

The conformational flexibility of this molecule primarily revolves around the rotation of the N-phenyl group relative to the carbazole core. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. researchgate.net This information is critical as the conformation can significantly impact the molecule's electronic properties and its packing in the solid state.

Furthermore, MD simulations can be used to study intermolecular interactions. In a simulated environment, one can observe how molecules of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- aggregate and pack together. These simulations can reveal the dominant intermolecular forces, such as van der Waals interactions, and π-π stacking between the carbazole rings. Understanding these interactions is crucial for predicting the morphology of thin films, which is a key factor in the performance of organic electronic devices. uni-bayreuth.de

Table 2: Illustrative Parameters from MD Simulations of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-

| Parameter | Description | Illustrative Finding |

| Dihedral Angle (C-N-C-C) | Rotation of the N-phenyl group | Predominantly found at a twisted angle of ~60° from the carbazole plane |

| Radial Distribution Function | Probability of finding a neighboring molecule at a certain distance | Shows a peak at ~3.5 Å, indicative of π-π stacking |

| Solvent Accessible Surface Area | The area of the molecule exposed to a solvent | Used to understand solubility and interactions in solution |

Note: The data in this table is illustrative and represents typical values that could be obtained from MD simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. mdpi.comresearchgate.net For 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, QSPR can be a valuable tool for predicting properties that are difficult or time-consuming to measure experimentally.

The QSPR process involves several steps. First, a dataset of molecules with known properties, typically carbazole derivatives with varying substituents, is compiled. elsevierpure.com Then, for each molecule, a set of numerical descriptors is calculated. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. Finally, a mathematical model is built using statistical methods to establish a relationship between the descriptors and the property of interest. researchgate.net

For 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, QSPR models could be developed to predict properties such as its solubility, melting point, or even its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These models, once validated, can be used to rapidly screen virtual libraries of related compounds, accelerating the discovery of new materials with desired properties.

In Silico Design and Screening of Modified Carbazole Derivatives

Building upon the insights gained from the computational analyses described above, in silico design and screening represent the next logical step in the development of new functional materials based on the 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- scaffold. rsc.org This approach involves computationally designing new molecular structures by modifying the parent compound and then evaluating their properties using theoretical methods. nih.gov

The goal of in silico design is to create new carbazole derivatives with enhanced or tailored properties. For example, one might aim to design a molecule with a smaller energy gap between the HOMO and LUMO to shift its absorption spectrum to longer wavelengths. This could be achieved by computationally exploring the effects of adding different electron-donating or electron-withdrawing groups at various positions on the carbazole ring. nsf.gov

Virtual screening techniques can then be used to evaluate a large library of these computationally designed derivatives. High-throughput computational methods can quickly predict key properties for each molecule, allowing researchers to prioritize a smaller number of promising candidates for synthesis and experimental characterization. This in silico approach significantly reduces the time and cost associated with the traditional trial-and-error process of materials discovery.

Applications of 9h Carbazole, 3 Bromo 6 Methyl 9 Phenyl in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

In the realm of OLEDs, the performance and efficiency of the device are critically dependent on the properties of the organic materials used in its various layers. Carbazole (B46965) derivatives, including 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, are versatile materials that can be employed in different capacities within an OLED stack.

Host materials play a crucial role in phosphorescent and TADF OLEDs by providing a matrix for the emissive dopants. An effective host material must possess a high triplet energy to confine the triplet excitons on the guest emitter, facilitate efficient energy transfer, and exhibit good charge-transporting properties. The carbazole unit is a popular choice for host materials due to its high triplet energy.

The introduction of a bromo group at the 3-position and a methyl group at the 6-position of the 9-phenyl-9H-carbazole core can significantly influence its properties as a host material. The electron-withdrawing nature of the bromine atom can help to increase the triplet energy of the molecule, which is a critical requirement for hosting blue phosphorescent and TADF emitters. Furthermore, the methyl group, being an electron-donating group, can modulate the charge-transporting characteristics of the material. The bulky phenyl group at the 9-position can enhance the morphological stability of the thin films, preventing crystallization and ensuring device longevity.

While specific device data for 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- as a host is not extensively reported, we can infer its potential performance from related carbazole-based host materials. For instance, bipolar host materials incorporating carbazole moieties have demonstrated excellent performance in blue phosphorescent OLEDs. A device using a bipolar host with a bi-carbazole core achieved a maximum current efficiency of 31.5 cd/A and an external quantum efficiency (EQE) of 13.4%. bohrium.com Another example based on a carbazole derivative as a host for a green TADF emitter has shown high device efficiencies. bohrium.com

Table 1: Representative Performance of Carbazole-Based Host Materials in OLEDs

| Emitter Type | Host Material Core | Dopant | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |

|---|---|---|---|---|---|

| Phosphorescent (Blue) | Bi-carbazole | FIrpic | 31.5 | 31.0 | 13.4 |

This table presents data for related carbazole derivatives to illustrate the potential performance of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- as a host material.

The efficient injection and transport of charge carriers (holes and electrons) are paramount for achieving high-performance OLEDs. Carbazole derivatives are predominantly known for their excellent hole-transporting properties, attributed to the electron-rich nature of the carbazole nucleus. The 9-phenyl-9H-carbazole framework is a common motif in many high-performance hole-transporting materials (HTMs).

The substitution pattern of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- suggests its primary utility as an HTL material. The methyl group at the 6-position can enhance the electron-donating character, which is favorable for hole transport. The bromo group at the 3-position can be used to tune the highest occupied molecular orbital (HOMO) energy level to achieve better energy alignment with the adjacent anode or emissive layer, thereby reducing the hole injection barrier.

While this specific compound may primarily function as an HTL, the versatility of carbazole chemistry allows for the design of derivatives that can also transport electrons. By incorporating strong electron-withdrawing groups, it is possible to lower the lowest unoccupied molecular orbital (LUMO) energy level, making the material suitable for use as an electron-transporting layer (ETL).